molecular formula C44H52ClN7O17S4 B12677914 Cefiderocol ditosylate monohydrate CAS No. 1883830-01-0

Cefiderocol ditosylate monohydrate

Cat. No.: B12677914
CAS No.: 1883830-01-0
M. Wt: 1114.6 g/mol
InChI Key: FNRCOAIUGNUCMQ-PGQCXATESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefiderocol involves the incorporation of a catechol moiety on the C-3 side chain of the cephalosporin core. This unique structure allows it to chelate iron and mimic naturally occurring siderophore molecules . The synthetic route typically involves multiple steps, including the formation of the cephalosporin core, attachment of the catechol moiety, and subsequent purification processes.

Industrial Production Methods: Industrial production of cefiderocol ditosylate monohydrate involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, stringent temperature control, and advanced purification techniques to ensure the final product’s quality and efficacy .

Chemical Reactions Analysis

Types of Reactions: Cefiderocol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the active antibiotic complex that can effectively penetrate bacterial cells and inhibit cell wall synthesis .

Mechanism of Action

Cefiderocol exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound’s unique siderophore mechanism allows it to be actively transported into bacterial cells through iron channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Properties

CAS No.

1883830-01-0

Molecular Formula

C44H52ClN7O17S4

Molecular Weight

1114.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;4-methylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1

InChI Key

FNRCOAIUGNUCMQ-PGQCXATESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O

Origin of Product

United States

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